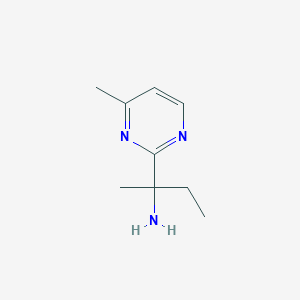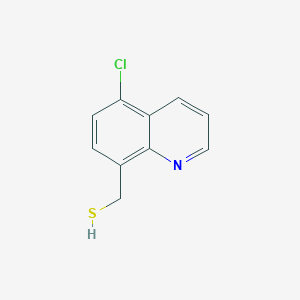![molecular formula C19H22ClNO2 B13074759 2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide CAS No. 379254-81-6](/img/structure/B13074759.png)
2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a phenoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[4-(2-methylbutan-2-yl)phenoxy]phenylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides and thioamides.
Oxidation: Quinones and phenolic compounds.
Reduction: Amines and alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-{4-[4-(2-methylbutan-2-yl)phenoxy]phenyl}acetamide
- 4-chloro-N-(1-methylcyclohexyl)aniline
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
- 2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloroacetamide group and a phenoxyphenyl moiety.
Propiedades
Número CAS |
379254-81-6 |
|---|---|
Fórmula molecular |
C19H22ClNO2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
2-chloro-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-19(2,3)14-5-9-16(10-6-14)23-17-11-7-15(8-12-17)21-18(22)13-20/h5-12H,4,13H2,1-3H3,(H,21,22) |
Clave InChI |
WNSGRYBMASEHGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


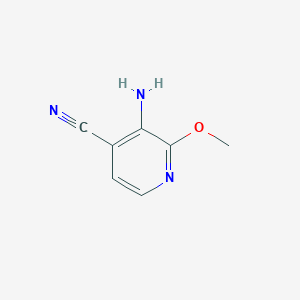
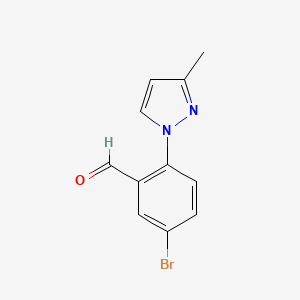
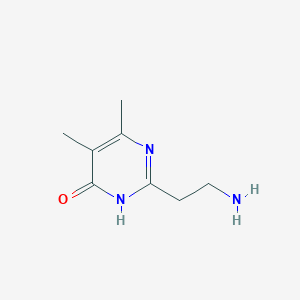
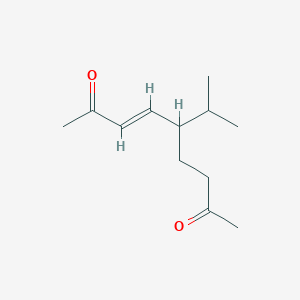
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
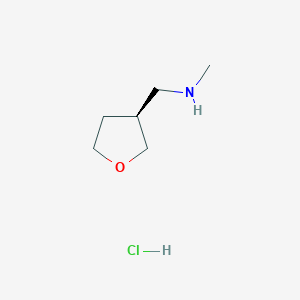
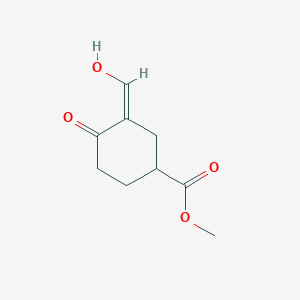

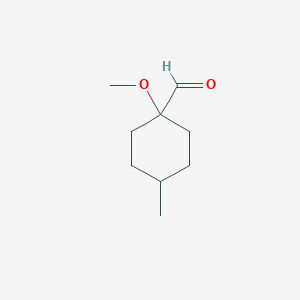
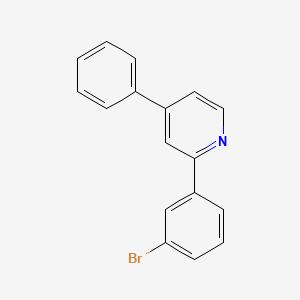
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
